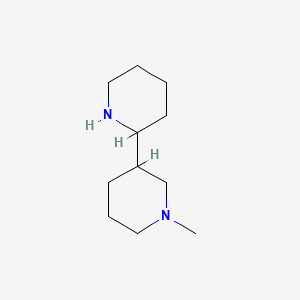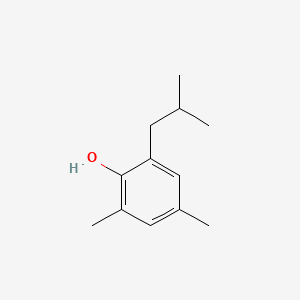
Bis(dibutoxyphosphinothioyl) tetrasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques to obtain the final crystalline powder.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition is a key step in various polymerization reactions.
Common Reagents and Conditions:
Thermal Decomposition: The compound decomposes at elevated temperatures (typically around 60-80°C) to produce nitrogen gas and free radicals.
Polymerization Reactions: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization of monomers such as , , and .
Major Products Formed:
Polymers: The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are various types of polymers, depending on the monomers used in the polymerization process.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, including plastics, resins, and elastomers.
Organic Synthesis: The compound is also used in various organic synthesis reactions to generate free radicals for different chemical transformations.
Biology and Medicine:
Drug Delivery Systems: Research has explored the use of polymers synthesized using 2,2’-azobis(2-methylpropionitrile) in drug delivery systems for controlled release of pharmaceuticals.
Biomaterials: The compound is used in the preparation of biomaterials for medical applications, such as tissue engineering and regenerative medicine.
Industry:
Manufacturing: It is used in the production of various industrial products, including adhesives, coatings, and sealants.
Textiles: The compound is employed in the textile industry for the production of synthetic fibers and fabrics.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to produce free radicals. These free radicals are highly reactive species that can initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The decomposition process can be represented as follows:
[ \text{(CH}_3\text{)C(N}_3\text{)}_2 \rightarrow 2 \text{(CH}_3\text{)C}^\bullet \text{(N}_2\text{)} ]
The free radicals generated in this process can react with monomers to form polymer chains through a series of propagation steps.
Comparación Con Compuestos Similares
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at a different temperature and produces different radicals.
Azobisisobutyronitrile: Similar in structure but has different thermal decomposition properties.
Cumene Hydroperoxide: Used as a radical initiator but has different chemical properties and applications.
Each of these compounds has its own unique set of properties and applications, making 2,2’-azobis(2-methylpropionitrile) a valuable compound in specific contexts where its particular characteristics are advantageous.
Propiedades
Número CAS |
42169-95-9 |
|---|---|
Fórmula molecular |
C16H36O4P2S6 |
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
dibutoxy-(dibutoxyphosphinothioyltetrasulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O4P2S6/c1-5-9-13-17-21(23,18-14-10-6-2)25-27-28-26-22(24,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
Clave InChI |
RGOHRBHYRDILJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=S)(OCCCC)SSSSP(=S)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



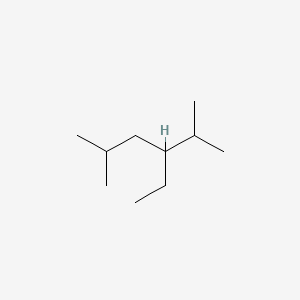
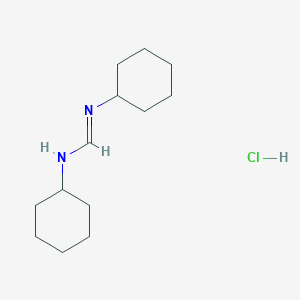
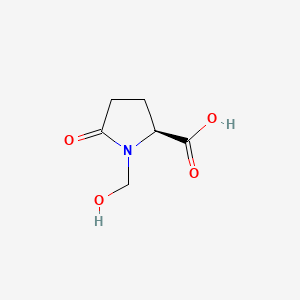



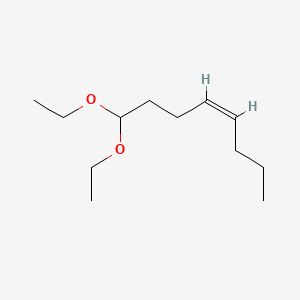

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)

